methyl (2E)-{1-(4-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-{1-(4-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate is a synthetic organic compound. It features a complex structure with multiple functional groups, including a chloro-substituted phenyl ring, a pyrimidinyl group, and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-{1-(4-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate typically involves multi-step organic reactions. The starting materials might include 4-chloro-2-methylphenyl derivatives, pyrimidine derivatives, and imidazole precursors. Common synthetic routes may involve:
Formation of the imidazole ring: This could be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introducing the chloro and methyl groups onto the phenyl ring.
Coupling reactions: Attaching the pyrimidinyl group to the imidazole ring.
Esterification: Forming the ethanoate ester group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-{1-(4-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing certain functional groups to form different products.
Substitution: Replacing functional groups with other substituents.
Hydrolysis: Breaking down the ester group to form carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis. Reaction conditions would vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, potentially as a ligand or inhibitor.
Medicine: Investigating its therapeutic potential, possibly as an antimicrobial or anticancer agent.
Industry: Utilization in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other imidazole derivatives, pyrimidine derivatives, or chloro-substituted phenyl compounds. Examples could be:
Imidazole derivatives: Such as metronidazole or clotrimazole.
Pyrimidine derivatives: Such as 5-fluorouracil or trimethoprim.
Chloro-substituted phenyl compounds: Such as chloramphenicol or diclofenac.
Uniqueness
The uniqueness of methyl (2E)-{1-(4-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}ethanoate lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties not found in other similar compounds.
Properties
IUPAC Name |
methyl (2E)-2-[(2E)-1-(4-chloro-2-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)imino-5-oxoimidazolidin-4-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3/c1-10-7-13(20)5-6-15(10)25-17(27)14(9-16(26)28-4)23-19(25)24-18-21-11(2)8-12(3)22-18/h5-9H,1-4H3,(H,21,22,23,24)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQUPTLEFNIYJE-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C2NC(=CC(=O)OC)C(=O)N2C3=C(C=C(C=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/2\N/C(=C/C(=O)OC)/C(=O)N2C3=C(C=C(C=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.